molecular formula C9H6FN B188112 7-Fluoroquinoline CAS No. 396-32-7

7-Fluoroquinoline

Cat. No. B188112
CAS RN: 396-32-7
M. Wt: 147.15 g/mol
InChI Key: XUIRHRWOJCYEDJ-UHFFFAOYSA-N
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Description

7-Fluoroquinoline is a derivative of quinoline, which is a class of synthetic antimicrobial agents with broad-spectrum and potent activity . Fluoroquinolones are highly effective antibiotics with many advantageous pharmacokinetic properties including high oral bioavailability, large volume of distribution, and broad-spectrum antimicrobial activity .


Synthesis Analysis

Several novel fluoroquinoline derivatives have been synthesized for their in vitro antibacterial and antioxidant activities . The synthesis of fluoroquinoline involves the treatment of difluoroquinoline with sodium methoxide in liquid ammonia at 218–240 K .


Molecular Structure Analysis

The molecular formula of 7-Fluoroquinoline is C9H6FN . The progress of the reactions were monitored with TLC and spots were visualized using UV light at 254 nm .


Chemical Reactions Analysis

Treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at 218–240 K results in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .


Physical And Chemical Properties Analysis

The average mass of 7-Fluoroquinoline is 147.149 Da and the monoisotopic mass is 147.048431 Da .

Scientific Research Applications

  • Synthesis and Functionalization

    • Field : Organic Chemistry
    • Application Summary : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Methods of Application : Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .
    • Results : These methods have led to the synthesis of a number of fluorinated quinolines that have found application in various fields .
  • Pharmacodynamics

    • Field : Pharmacology
    • Application Summary : Pharmacodynamics provides a rational basis for optimizing dosing regimens by describing the relationship between drug, host and antimicrobial effect .
    • Methods of Application : Quinolone antibiotics are generally considered to have concentration-dependent bactericidal activity and peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome as well as the development of bacterial resistance .
    • Results : The proper application of quinolone- and organism-specific pharmacodynamic principles may aid the clinician in ensuring clinical and bacteriological cure as well as minimizing the likelihood of the development of bacterial resistance .
  • Agriculture

    • Field : Agriculture
    • Application Summary : A number of fluorinated quinolines have found application in agriculture .
    • Methods of Application : The specific methods of application in agriculture are not detailed in the source, but it’s likely that they are used in the form of pesticides or growth regulators .
    • Results : The specific results or outcomes in this field are not detailed in the source .
  • Liquid Crystals

    • Field : Material Science
    • Application Summary : A number of fluorinated quinolines have found application as components for liquid crystals .
    • Methods of Application : The specific methods of application in liquid crystals are not detailed in the source, but it’s likely that they are used in the form of certain compounds .
    • Results : The specific results or outcomes in this field are not detailed in the source .
  • Cyanine Dyes

    • Field : Dye Chemistry
    • Application Summary : Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
    • Methods of Application : The specific methods of application in dye chemistry are not detailed in the source, but it’s likely that they are used in the form of certain compounds .
    • Results : The specific results or outcomes in this field are not detailed in the source .

Safety And Hazards

Fluoroquinolones carry risk of serious adverse effects (eg, Clostridioides difficile infection, tendinopathy, neuropathy) and have multiple drug-drug interactions . Safe prescribing of fluoroquinolones requires recognition of patients with risk factors for toxicity .

properties

IUPAC Name

7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIRHRWOJCYEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192712
Record name Quinoline, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinoline

CAS RN

396-32-7
Record name 7-Fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-FLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TFU7P9W6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
J Galambos, A Bielik, M Krasavin… - Journal of Medicinal …, 2017 - ACS Publications
… Analyzing the impact of the 7-fluoroquinoline substituents, we concluded that 4-chloro, 4-… be less favored than found in the 7-fluoroquinoline series. The preferred substituent patterns of …
Number of citations: 26 pubs.acs.org
H Siebeneicher, A Cleve, H Rehwinkel… - …, 2016 - Wiley Online Library
… With this aminopyrazole in hand the quinoline part of BAY-876 (19) was derived from inexpensive 6-fluoroisatine 66 that was converted into the 7-fluoroquinoline-2,4-dicarboxylic acid …
HR Snyder, HE Freier, P Kovacic… - Journal of the American …, 1947 - ACS Publications
… )5 (III), 4-(4-diethylamino- 1-methylbutylamino)-7-fluoroquinoline (SN-13,986)5 (IV), and 4 - (4 - … Material melting at this point could be used to prepare pure 4-chloro-7-fluoroquinoline. In …
Number of citations: 49 pubs.acs.org
M Bellas, H Suschitzky - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… in l-fluorophenazine 5-oxide (111; R = F, R’ = R” = H) is less reactive than in the 7-isomer (111; R” = F, R = R’ = H) which corresponds to the fluorine reactivity in 5- and 7-fluoroquinoline …
Number of citations: 1 pubs.rsc.org
EJ La Voie, J Defauw, M Fealy, BM Way… - …, 1991 - academic.oup.com
… 7-fluoroquinoline. For 6- and 8-fluoroquinoline, their relative mutagenic activity was similar to quinoline itself. In the case of 5- and 7-fluoroquinoline… 5- and 7-fluoroquinoline indicate that …
Number of citations: 35 academic.oup.com
IAL Al-Masoudi - Phosphorus, Sulfur, and Silicon, 2003 - Taylor & Francis
… Reaction of the 6-chloro-7-fluoroquinoline 7 with methyl 2-mercaptoacetate, methyl 3-mercaptopropionate, or sodium thiophenolate furnished the quinolone derivatives of 3-…
Number of citations: 1 www.tandfonline.com
U Mahmud - lup.lub.lu.se
… at the chloro position of 4-chloro-7-fluoroquinoline by a Schiff base condensation. The … Due to the startingmaterial 4-chloro-7-fluoroquinoline not reacting with various ligands …
Number of citations: 0 lup.lub.lu.se
A Roe, GF Hawkins - Journal of the American Chemical Society, 1949 - ACS Publications
An earlier paper2 described the application of the Schiemann reaction to the synthesis of the monofluoropyridines. This paper reports the preparation by this same method of all the …
Number of citations: 46 pubs.acs.org
SK Kotovskaya, GA Zhumabaeva, VN Charushin… - Russian Chemical …, 2009 - Springer
… The anion of the acid reacts with dialkyl 6 R 7 fluoroquinoline … Pale yellow crystals of dialkyl 6 R 7 fluoroquinoline 2,3 … yellow crystals of dialkyl 6 R 7 fluoroquinoline 2,3 dicarboxylate N …
Number of citations: 6 link.springer.com
T Kato, K Saeki, Y Kawazoe, A Hakura - Mutation Research/Genetic …, 1999 - Elsevier
… from 7-fluoroquinoline via 3-amino-7-fluoroquinoline, which was synthesized by the same method as for the synthesis of 3-aminoquinoline from quinoline [16]. 7-Fluoroquinoline (1.01 g…
Number of citations: 31 www.sciencedirect.com

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